4-Hydroxytamoxifen is a major active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in breast cancer research and treatment. [] It exhibits potent antiestrogenic activity, binding to estrogen receptors with higher affinity than its parent compound. [, ] While primarily recognized for its role in cancer research, 4-hydroxytamoxifen has found diverse applications in studying cellular processes, receptor biology, and pharmacological mechanisms.
4-Hydroxytamoxifen is primarily obtained through the metabolic transformation of tamoxifen, predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. [, ] While direct chemical synthesis methods exist, they are less prevalent due to the widespread availability of 4-hydroxytamoxifen as a metabolite.
4-Hydroxytamoxifen exerts its biological effects primarily by binding to estrogen receptors (ERα and ERβ), acting as an antagonist in most tissues. [, ] Upon binding to ER, 4-hydroxytamoxifen induces conformational changes that prevent the recruitment of coactivators and promote the recruitment of corepressors, thereby inhibiting estrogen-mediated gene transcription. [] Its antiestrogenic activity is central to its role in breast cancer research and treatment.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: